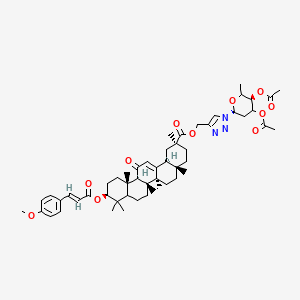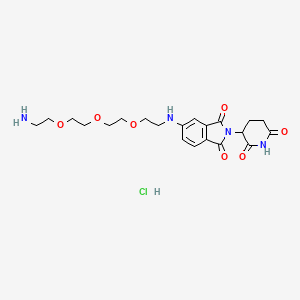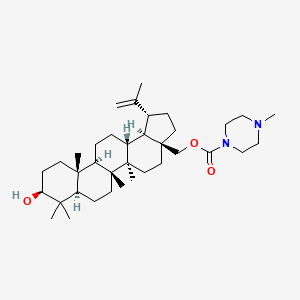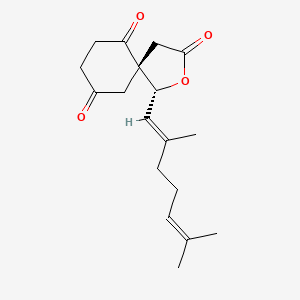
Anticancer agent 156
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has demonstrated effective inhibition of human cancer cell growth and exhibits substantial cytotoxicity against gastric cancer cells . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 156 involves multiple steps, starting from the extraction of miliusanes from natural sources. The synthetic route typically includes:
Extraction: Miliusanes are extracted from plants such as Miliusa sinensis.
Purification: The extracted compounds are purified using chromatographic techniques.
Chemical Modification: The purified miliusanes undergo chemical modifications to enhance their anticancer properties.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract miliusanes.
High-throughput Purification: Employing advanced chromatographic methods for large-scale purification.
Chemical Synthesis: Utilizing industrial reactors for the chemical modification of miliusanes to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its anticancer properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced anticancer activity and reduced toxicity .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 156 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of miliusanes.
Biology: Investigated for its cytotoxic effects on different cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating gastric cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
Anticancer agent 156 exerts its effects through multiple mechanisms:
Inhibition of Cell Proliferation: It inhibits the growth of cancer cells by interfering with their cell cycle.
Induction of Apoptosis: The compound induces programmed cell death in cancer cells.
Targeting Molecular Pathways: It targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isatin Derivatives: Compounds based on isatin, which also exhibit anticancer properties.
Anthraquinones: A class of compounds with a similar mechanism of action.
Magnolol: A natural phenolic lignan with anticancer properties.
Uniqueness
Anticancer agent 156 is unique due to its miliusanes-based structure, which provides a distinct mechanism of action and higher cytotoxicity against gastric cancer cells compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione |
InChI |
InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1 |
InChI-Schlüssel |
AZDNFDOJYPYWPJ-MKPVWWQNSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/[C@@H]1[C@@]2(CC(=O)CCC2=O)CC(=O)O1)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


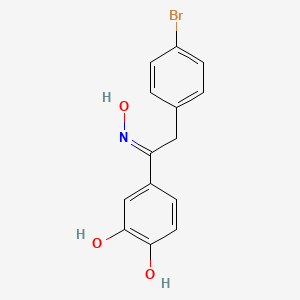
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
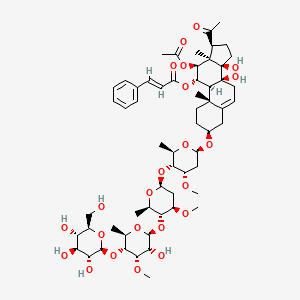

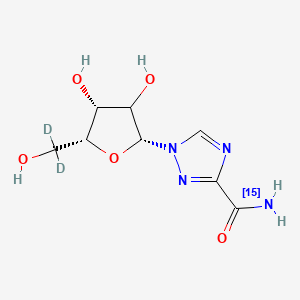


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
